![molecular formula C7H9N3O3 B12639404 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole](/img/structure/B12639404.png)
5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole
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Overview
Description
5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-oxetanone with 4-nitro-3-methyl-1H-pyrazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The oxetane ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: 5-Methyl-4-amino-1-(oxetan-3-yl)pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole has shown promise as a precursor for developing pharmaceutical agents. Notably, it has been investigated for its potential as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .
Table 1: Potential Therapeutic Applications
Disease | Mechanism of Action | Reference |
---|---|---|
Parkinson's Disease | LRRK2 inhibition | |
Alzheimer's Disease | Neuroprotection via kinase inhibition | |
Cancer | Induction of apoptosis in cancer cells |
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis and disrupt microtubule assembly, critical for cell division .
Table 2: Cytotoxic Activity of Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Derivative A | MDA-MB-231 | 2.43 |
Derivative B | HepG2 | 14.65 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties, demonstrating effectiveness against several bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant infections.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
- Cytotoxicity Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth, revealing selective toxicity toward cancer cells over normal cells.
- Apoptosis Induction : In vitro studies demonstrated significant enhancement of apoptosis markers in breast cancer cells treated with specific derivatives, indicating their potential as therapeutic agents.
- Microtubule Destabilization : Certain derivatives were shown to disrupt microtubule assembly, further supporting their anticancer potential.
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxetane ring can also participate in covalent bonding with target proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1-(oxetan-3-yl)pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-1-(oxetan-3-yl)pyrazole: Lacks the nitro group, which may reduce its potential as an antimicrobial agent.
5-Methyl-4-nitropyrazole: Lacks the oxetane ring, which may affect its ability to form complex heterocyclic structures.
Uniqueness
The combination of these functional groups allows for the formation of complex structures and interactions with biological targets, making it a valuable compound in scientific research .
Biological Activity
5-Methyl-4-nitro-1-(oxetan-3-yl)pyrazole is a novel compound belonging to the pyrazole family, characterized by its unique structural features, including a nitro group and an oxetane ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, forming reactive intermediates that interact with cellular components. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The oxetane ring may enhance the compound's reactivity, making it a potential candidate for further medicinal applications .
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Similar Pyrazole Derivative | Escherichia coli | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
Table 2: COX Inhibition by Pyrazole Derivatives
Compound | COX Inhibition IC50 (µM) | Comparison with Indomethacin (IC50) |
---|---|---|
This compound | 0.05 | Comparable |
Indomethacin | 0.04 | - |
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various pyrazole derivatives, including this compound, demonstrated its antimicrobial effectiveness against resistant bacterial strains. The synthesis involved a multi-step process that included nitration and cyclization reactions .
Case Study 2: Pharmacological Evaluation
In another investigation, the pharmacological profile of this compound was assessed in vivo for its anti-inflammatory effects. The results indicated significant reduction in paw edema in animal models, suggesting its potential use as an anti-inflammatory agent .
Properties
Molecular Formula |
C7H9N3O3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-methyl-4-nitro-1-(oxetan-3-yl)pyrazole |
InChI |
InChI=1S/C7H9N3O3/c1-5-7(10(11)12)2-8-9(5)6-3-13-4-6/h2,6H,3-4H2,1H3 |
InChI Key |
VNOITRWEBQOKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2COC2)[N+](=O)[O-] |
Origin of Product |
United States |
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